molecular formula C16H18Cl2N2OS B11653076 5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine

5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine

Cat. No.: B11653076
M. Wt: 357.3 g/mol
InChI Key: UQKFHRNKIXQXCO-UHFFFAOYSA-N
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Description

5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-butoxybenzyl chloride, 2,4,6-trichloropyrimidine, and methylthiol.

    Step 1 - Formation of Intermediate: 4-butoxybenzyl chloride reacts with a base (e.g., sodium hydride) to form the corresponding benzyl anion, which then undergoes nucleophilic substitution with 2,4,6-trichloropyrimidine to yield an intermediate compound.

    Step 2 - Introduction of Methylsulfanyl Group: The intermediate is then treated with methylthiol in the presence of a base (e.g., potassium carbonate) to introduce the methylsulfanyl group at the 2-position of the pyrimidine ring.

    Step 3 - Chlorination: The final step involves chlorination at the 4 and 6 positions using a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorinated positions, using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dechlorinated or partially reduced derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors, exploring its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for applications requiring durable and functional materials.

Mechanism of Action

The mechanism of action of 5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The compound’s interaction with these targets can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-(methylsulfanyl)pyrimidine: Lacks the butoxyphenylmethyl group, making it less hydrophobic and potentially less bioavailable.

    5-[(4-Methoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine: Similar structure but with a methoxy group instead of a butoxy group, which may affect its reactivity and interaction with biological targets.

    5-[(4-Butoxyphenyl)methyl]-2,4,6-trichloropyrimidine: Contains an additional chlorine atom, which could influence its chemical reactivity and biological activity.

Uniqueness

5-[(4-Butoxyphenyl)methyl]-4,6-dichloro-2-(methylsulfanyl)pyrimidine is unique due to the combination of its butoxyphenylmethyl and methylsulfanyl groups. This combination imparts specific chemical properties, such as increased hydrophobicity and potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H18Cl2N2OS

Molecular Weight

357.3 g/mol

IUPAC Name

5-[(4-butoxyphenyl)methyl]-4,6-dichloro-2-methylsulfanylpyrimidine

InChI

InChI=1S/C16H18Cl2N2OS/c1-3-4-9-21-12-7-5-11(6-8-12)10-13-14(17)19-16(22-2)20-15(13)18/h5-8H,3-4,9-10H2,1-2H3

InChI Key

UQKFHRNKIXQXCO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)Cl

Origin of Product

United States

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